3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene
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Overview
Description
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene: is a brominated organic compound with the molecular formula C12H12Br6 It is characterized by a cyclododeca-1,5,9-triene ring structure with six bromine atoms attached at positions 3, 4, 7, 8, 11, and 12
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene typically involves the bromination of cyclododeca-1,5,9-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The general steps are as follows:
Starting Material: Cyclododeca-1,5,9-triene.
Bromination: The reaction is performed using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Bromination: Utilizing industrial reactors to carry out the bromination reaction.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated cyclododeca-1,5,9-triene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while reduction reactions can produce partially de-brominated compounds.
Scientific Research Applications
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-1,5,9-triene: The parent compound without bromine atoms.
Tetrabromocyclododeca-1,5,9-triene: A derivative with four bromine atoms.
Hexachlorocyclododeca-1,5,9-triene: A similar compound with chlorine atoms instead of bromine.
Uniqueness
3,4,7,8,11,12-Hexabromocyclododeca-1,5,9-triene is unique due to its high degree of bromination, which imparts distinct chemical properties and reactivity. The presence of six bromine atoms makes it a valuable compound for various applications, particularly in the synthesis of other brominated derivatives and in industrial processes.
Properties
CAS No. |
85711-97-3 |
---|---|
Molecular Formula |
C12H12Br6 |
Molecular Weight |
635.6 g/mol |
IUPAC Name |
(1Z,5Z,9Z)-3,4,7,8,11,12-hexabromocyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H12Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h1-12H/b2-1-,4-3-,6-5- |
InChI Key |
HVIIZEINTLSKNX-SQCKSILFSA-N |
Isomeric SMILES |
C\1=C\C(C(/C=C\C(C(/C=C\C(C1Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1=CC(C(C=CC(C(C=CC(C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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